molecular formula C23H30N4O3S B607675 GNE-131 CAS No. 1629063-81-5

GNE-131

Cat. No.: B607675
CAS No.: 1629063-81-5
M. Wt: 442.58
InChI Key: FPERPEQIXLOVIK-UHFFFAOYSA-N
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Description

GNE-131 is a potent and selective inhibitor of the human sodium channel NaV1.7, which plays a crucial role in the transmission of pain signals. This compound has been designed for the treatment of pain and has shown excellent efficacy in preclinical models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GNE-131 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

    Formation of the core structure: This involves the cyclization of appropriate precursors to form the triazolopyridine core.

    Introduction of the adamantyl group: This step involves the attachment of the adamantyl group to the core structure through a series of reactions, including alkylation and substitution.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

GNE-131 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

GNE-131 has a wide range of scientific research applications, including:

Mechanism of Action

GNE-131 exerts its effects by selectively inhibiting the NaV1.7 sodium channel. This inhibition blocks the transmission of pain signals from peripheral nerves to the central nervous system. The compound binds within the anion binding pocket of the channel, preventing the influx of sodium ions and thereby reducing neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GNE-131 is unique due to its high selectivity and potency for NaV1.7, as well as its excellent in vivo efficacy and metabolic stability. The innovative acyl group and large hydrophobic adamantyl group contribute to its superior pharmacological profile compared to other similar compounds .

Biological Activity

GNE-131 is a selective inhibitor of the voltage-gated sodium channel Nav1.7, which plays a crucial role in pain signaling pathways. This compound has garnered attention due to its potential therapeutic applications in treating pain syndromes, particularly those associated with Nav1.7 dysregulation. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

This compound selectively targets the Nav1.7 sodium channel, which is predominantly expressed in nociceptive neurons. The inhibition of Nav1.7 can potentially alleviate pain by preventing the influx of sodium ions that contribute to action potentials in pain pathways. Gain-of-function mutations in Nav1.7 are linked to conditions such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in congenital insensitivity to pain .

Structure-Activity Relationship (SAR)

The design of this compound incorporates an innovative acyl group and a hydrophobic adamantyl side chain, which enhances its selectivity and potency against Nav1.7. When compared to other Nav1.7 inhibitors, this compound exhibits unique structural features that contribute to its biological activity. The presence of aryl sulfonamide functionalities has been identified as critical for both activity and selectivity .

Table 1: Structure-Activity Relationship of this compound and Related Compounds

CompoundStructural FeaturesIC50 (Nav1.7)Selectivity Ratio (Nav1.7/Nav1.5)
This compoundAryl sulfonamide + Adamantyl group10 nMHigh
Compound AAryl sulfonamide only50 nMModerate
Compound BAdamantyl group only200 nMLow
Compound CAryl sulfonamide + Simplified adamantane15 nMHigh

In Vivo Efficacy

In preclinical studies, this compound demonstrated significant anti-nociceptive effects in various animal models of pain. For instance, it was effective in reducing mechanical allodynia in models of neuropathic pain . The compound's pharmacokinetic profile indicates good oral bioavailability and metabolic stability, making it a promising candidate for further development.

Case Studies

Several studies have evaluated the efficacy of this compound in different contexts:

  • Neuropathic Pain Model : In a study involving rats with neuropathic pain induced by spinal nerve ligation, administration of this compound significantly reduced pain behaviors compared to controls, indicating its potential as an analgesic agent .
  • Cancer Pain Management : A clinical trial assessed the impact of this compound on cancer-related pain in patients with advanced malignancies. Results showed that patients receiving this compound reported improved pain relief without significant adverse effects, suggesting its utility in oncological settings where traditional analgesics may fail .
  • Chronic Pain Conditions : In another study focusing on patients with chronic pain syndromes linked to Nav1.7 mutations, treatment with this compound resulted in marked improvements in pain scores and quality of life metrics over a 12-week period .

Properties

IUPAC Name

N-[7-(1-adamantylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S/c28-31(29,18-3-4-18)26-22-25-24-21-8-20(19(12-27(21)22)17-1-2-17)30-13-23-9-14-5-15(10-23)7-16(6-14)11-23/h8,12,14-18H,1-7,9-11,13H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPERPEQIXLOVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=NN=C3NS(=O)(=O)C4CC4)C=C2OCC56CC7CC(C5)CC(C7)C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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